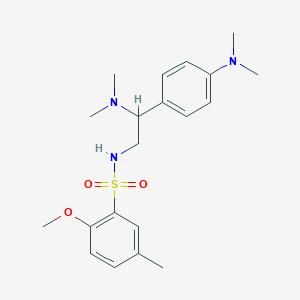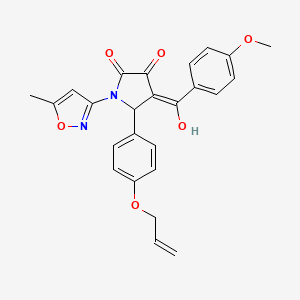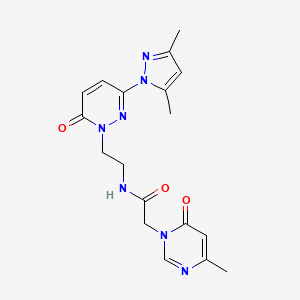![molecular formula C11H12N6O4 B2385770 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 339279-29-7](/img/structure/B2385770.png)
5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Energetic Materials
The nitrogen-rich compounds derived from 4,5-dicyano-1,2,3-triazole serve as promising precursors for a new family of energetic materials. Researchers have synthesized monocyclic, bicyclic, and fused-ring structures based on 1,2,3-triazole using this precursor. These compounds exhibit high-nitrogen content and have potential applications in propellants, explosives, and other energetic formulations .
Supramolecular Chemistry
Triazoles, including 1,2,3-triazole, are electron-rich aromatic heterocycles. They readily accept protons and metal ions, allowing the formation of supramolecular systems through coordinate bonds, hydrogen bonds, π-π stacking interactions, and other forces. Researchers explore these interactions for applications in medicinal chemistry, biological sciences, polymer materials, and agriculture .
Photocatalysis
1,2,3-Triazole-based compounds have been investigated for their photocatalytic activities. For instance, novel conjugated porous polymers containing 1,2,3-triazole as the acceptor unit exhibited prominent photocatalytic activities in organic chemical transformations. These materials could find applications in environmental remediation and solar energy conversion .
Indole Derivatives
Indole derivatives play a crucial role in drug discovery and medicinal chemistry. While not directly related to 4,5-dicyano-1,2,3-triazole, the synthesis of indole compounds is an active area of research. For example, the Fischer indole synthesis has been used to prepare tricyclic indoles with potential pharmacological activities .
Anticancer Agents
Certain derivatives of 4,5-dicyano-1,2,3-triazole have shown promise as anticancer agents. Compounds like 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one and 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one exhibited good activity against human colon cancer cells (HCT116) .
Crystallography and Structural Studies
Researchers have confirmed the structures of several compounds derived from 4,5-dicyano-1,2,3-triazole using X-ray single crystal diffraction. These studies provide valuable insights into the arrangement of atoms and molecular conformations, aiding in the design of novel materials .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound interferes with this process, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair damage pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against certain human cancer cell lines . The compound’s action results in genomic dysfunction and cell death .
properties
IUPAC Name |
5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-16-10(19)6(3-12)4-17(11(16)20)5-7-2-8(15-21-7)9(18)14-13/h4,7H,2,5,13H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHEFRCSAPEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC2CC(=NO2)C(=O)NN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
![ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2385688.png)
![6-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2385689.png)


![5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline](/img/structure/B2385692.png)


![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)


![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)